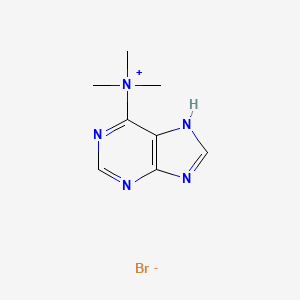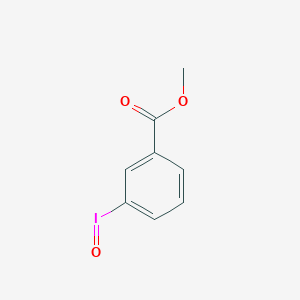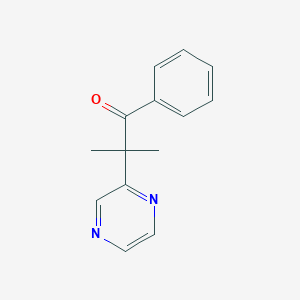
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central phenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylbutyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide to form 1,3-diphenylbutane.
Alkylation of Phenol: The phenylbutyl intermediate is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Brominated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Diphenylbutyl)phenol: Lacks the additional phenylethyl group.
2-(1-Phenylethyl)phenol: Lacks the diphenylbutyl group.
Uniqueness
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is unique due to the presence of both the diphenylbutyl and phenylethyl groups, which confer distinct chemical and biological properties
Propiedades
| 106315-46-2 | |
Fórmula molecular |
C30H30O |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
4-(1,3-diphenylbutyl)-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O/c1-22(24-12-6-3-7-13-24)20-29(26-16-10-5-11-17-26)27-18-19-30(31)28(21-27)23(2)25-14-8-4-9-15-25/h3-19,21-23,29,31H,20H2,1-2H3 |
Clave InChI |
MXEOLZHOQMFSEI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)



![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
